molecular formula C26H24FN3O B2867054 1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-62-4

1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2867054
CAS No.: 847395-62-4
M. Wt: 413.496
InChI Key: BQUJCGQNJIGHCW-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound of significant interest in medicinal chemistry and pharmacological research, particularly as a novel chemical entity for probe development and target validation. This benzimidazole-pyrrolidinone hybrid is structurally classified as a polyheterocyclic scaffold, featuring a benzimidazole core—a privileged structure in drug discovery known for its ability to interact with various biological targets—linked to a pyrrolidin-2-one moiety via a piperazine-like spacer . The precise molecular framework, which includes a 2,3-dimethylphenyl group and a 2-fluorobenzyl substitution, suggests potential for high binding affinity and selectivity. While the specific mechanism of action for this precise compound is under investigation, its structural analogs demonstrate potent bioactivity. Benzimidazole-containing compounds have been identified as effective potassium channel inhibitors , and related molecular scaffolds have shown promise in oncology research by targeting specific protein-protein interactions, such as the DNAJA1 and mutant p53 complex, leading to the degradation of oncogenic proteins and inhibition of cancer cell migration . Consequently, this compound is a valuable candidate for researchers exploring new therapeutic pathways in areas like oncology and neurology, as well as for scientists studying the structure-activity relationships (SAR) of heterocyclic compounds. It is supplied strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-8-7-13-23(18(17)2)29-16-20(14-25(29)31)26-28-22-11-5-6-12-24(22)30(26)15-19-9-3-4-10-21(19)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUJCGQNJIGHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzimidazole Group: This can be achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly if it exhibits specific pharmacological properties.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules from the literature:

Compound Core Structure Substituents Key Features Reported Applications
1-(2,3-Dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (Target) Pyrrolidin-2-one - 2,3-Dimethylphenyl at pyrrolidinone 1-position
- 2-Fluorophenylmethyl on benzodiazole
Enhanced lipophilicity (fluorine, methyl groups); potential CNS penetration Hypothesized kinase inhibition (no direct data)
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one - 4-Methoxyphenoxyethyl on benzimidazole
- 3-Trifluoromethylphenyl
Increased polarity (methoxy group); trifluoromethyl enhances metabolic stability Preclinical evaluation for inflammatory targets
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride Pyrrolidin-2-one (HCl salt) - 2,6-Dimethylphenoxyethyl on benzodiazole
- 4-Fluorophenylmethyl
Improved solubility (HCl salt); steric hindrance from 2,6-dimethylphenoxy Anticandidate for GPCR modulation
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo-pyrimidine - Fluorinated chromenone core
- Multiple fluorine atoms
High fluorination for enhanced binding affinity; chromenone for kinase inhibition Kinase inhibitor (e.g., EGFR, VEGFR)

Structural and Functional Insights:

  • The 2-fluorophenylmethyl substituent offers moderate lipophilicity, while the 4-fluorophenylmethyl in may improve solubility due to the para-fluorine position.
  • Benzodiazole vs. Benzimidazole : The benzodiazole (two nitrogen atoms in the heterocycle) in the target compound vs. benzimidazole (one nitrogen) in impacts electron distribution, influencing π-π stacking interactions with biological targets.
  • Fluorination Patterns : Fluorine atoms in the target and enhance metabolic stability and membrane permeability, but excessive fluorination (as in ) may reduce solubility .

Biological Activity

1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24FN3O
  • Molecular Weight : 365.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes. For instance, compounds with similar structures have shown inhibition of phospholipase A2 (PLA2), which is crucial in inflammatory responses .
  • Antimicrobial Activity : In vitro studies have indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance this activity through increased lipophilicity and membrane penetration .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy. The mechanism often involves apoptosis induction and cell cycle arrest .

Biological Activity Data Table

The following table summarizes key biological activities and findings related to the compound:

Activity Type Tested Against Effect Observed Reference
AntimicrobialE. coli80% inhibition at 400 µg/mL
AnticancerMCF-7 cell lineIC50 = 0.12 µM
Enzyme InhibitionPLA2IC50 = 0.18 µM

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzodiazole derivatives, the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.12 µM, indicating strong efficacy compared to standard chemotherapeutic agents . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Research conducted by Bryndal et al. demonstrated that compounds similar to the target molecule showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. At concentrations above 200 µg/mL, these compounds exhibited a marked increase in bacterial growth inhibition . This suggests that the structural components of the compound may contribute significantly to its antimicrobial properties.

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